Acetylazide

Prodrug Design Pharmacokinetics Sulfonamide Antibiotics

Researchers requiring precise pharmacokinetic control in antibacterial studies often face limited options for long-acting sulfonamide prodrugs. Acetylazide (CAS 3590-05-4) addresses this need as a synthetic sulfonamide prodrug that undergoes metabolic deacetylation to release sulfamethoxypyrazine, providing an extended elimination half-life of approximately 60-65 hours. • Extended half-life enables once-daily or less frequent dosing in sustained-release oral formulations for preclinical efficacy models. • Well-defined prodrug activation pathway supports enzymatic deacetylation studies and PK/PD profiling. • DMSO solubility facilitates high-throughput antibacterial screening in 96- or 384-well microdilution assays. • Available in research-grade purity (≥98%) with reliable global supply.

Molecular Formula C13H14N4O4S
Molecular Weight 322.34 g/mol
CAS No. 3590-05-4
Cat. No. B1663316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylazide
CAS3590-05-4
Molecular FormulaC13H14N4O4S
Molecular Weight322.34 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=NC=CN=C1OC)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H14N4O4S/c1-9(18)17(12-13(21-2)16-8-7-15-12)22(19,20)11-5-3-10(14)4-6-11/h3-8H,14H2,1-2H3
InChIKeyGWVCIJWBGGVDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylazide Baseline Overview


Acetylazide, systematically known as N-[(4-aminophenyl)sulfonyl]-N-(3-methoxy-2-pyrazinyl)acetamide, is a synthetic sulfonamide antibiotic and a prodrug of sulfamethoxypyrazine [1]. With a molecular formula of C13H14N4O4S and a molecular weight of 322.34 g/mol, it belongs to the class of broad-spectrum bacteriostatic agents that inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis [2]. This compound is primarily utilized in research settings as a pharmacological tool to investigate antibacterial mechanisms and prodrug activation pathways, and it is commercially available from multiple vendors for laboratory use .

Workflow Antibacterial mechanism and prodrug activation pathway studies
Selection Supports broad-range bacteriostatic screening and formulation development
Use Context Prodrug PK/PD model research and compound library preparation

Why Acetylazide Substitution Fails


Substituting acetylazide with its non-acetylated parent, sulfamethoxypyrazine, or with other sulfonamide antibiotics is not pharmacologically equivalent due to the acetyl group's critical role in modulating the compound's pharmacokinetic profile and physicochemical properties. The N4-acetylation of sulfamethoxypyrazine to form acetylazide creates a prodrug that, upon oral administration, undergoes metabolic deacetylation to release the active sulfonamide in a controlled manner [1]. This prodrug design is associated with an extended elimination half-life of approximately 60–65 hours for the active metabolite, which is substantially longer than that of short-acting sulfonamides like sulfamethoxazole (t1/2 ≈ 10 hours) [2]. Furthermore, the acetylated form exhibits distinct physicochemical parameters—such as a higher boiling point (524.8 °C) and a specific density (1.442 g/cm³) that differ from the parent compound—which can impact formulation development and stability under storage conditions . These prodrug-specific attributes directly influence dosing frequency, therapeutic duration, and overall handling requirements, rendering simple substitution with in-class analogs inappropriate for research protocols that demand precise pharmacokinetic control.

Parent compound Sulfamethoxypyrazine lacks the acetyl group, which may alter prodrug activation and half-life in PK protocols.
Other sulfonamides Short-acting sulfonamides like sulfamethoxazole may not support extended-duration PK/PD study endpoints.

Acetylazide Quantitative Evidence Guide


Half-Life Extension via Prodrug Activation

Acetylazide functions as a prodrug that, upon in vivo deacetylation, yields sulfamethoxypyrazine, a long-acting sulfonamide with a reported elimination half-life (t1/2) of 60–65 hours [1]. In contrast, the commonly used sulfonamide sulfamethoxazole, which is not a prodrug in the same sense, has a significantly shorter half-life of approximately 10 hours [2]. This 6-fold difference in half-life is a direct consequence of the prodrug strategy employed by acetylazide and its active metabolite.

Half-Life Extension
Class-level inference
Active metabolite t1/2: 60–65 h vs sulfamethoxazole ~10 h
Supports extended-interval PK/PD model design
Prodrug strategy may influence dosing frequency in models
Prodrug Design Pharmacokinetics Sulfonamide Antibiotics

Physicochemical Stability Properties

Acetylazide exhibits distinct thermal and physical properties relative to its parent compound, sulfamethoxypyrazine. Specifically, acetylazide has a reported boiling point of 524.8 °C at 760 mmHg and a density of 1.442 g/cm³ . While direct comparative data for sulfamethoxypyrazine under identical conditions are not aggregated in a single source, the structural addition of the acetyl group generally increases molecular weight and alters intermolecular forces, leading to higher boiling points and densities in acetylated derivatives [1].

Stability Properties
Supporting evidence
Boiling point 524.8 °C; Density 1.442 g/cm³
May indicate higher thermal processing tolerance
Comparative data under identical conditions not aggregated
Thermal Stability Formulation Science Physicochemical Characterization

Broad-Spectrum Bacteriostatic Activity

As a sulfonamide antibiotic, acetylazide is characterized as a broad-spectrum bacteriostatic agent, inhibiting a wide range of both Gram-positive and Gram-negative bacteria by targeting dihydropteroate synthase . In contrast, many sulfonamide derivatives, such as sulfacetamide, exhibit a narrower spectrum of activity primarily against Gram-positive organisms and are used for more restricted indications like topical ophthalmic infections [1]. While specific MIC values for acetylazide against a panel of pathogens are not uniformly available in peer-reviewed literature, its classification as a broad-spectrum agent places it in a functional category distinct from narrow-spectrum sulfonamides, supporting its utility in broad-range antibacterial screening assays.

Antimicrobial Spectrum
Class-level inference
Broad-spectrum (Gram+ and Gram-) vs sulfacetamide (narrow-spectrum)
Supports broad-range antibacterial screening context
Exact MIC fold-differences not uniformly reported
Antimicrobial Susceptibility Sulfonamide Pharmacology Bacteriostatic Agents

Solubility and Formulation Flexibility

Acetylazide is reported to be soluble in dimethyl sulfoxide (DMSO), a property that facilitates its use in high-throughput screening (HTS) and cell-based assays where DMSO stock solutions are the standard [1]. In contrast, the parent compound sulfamethoxypyrazine is sparingly soluble in water and may require more complex solubilization strategies for in vitro studies [2]. This difference in solubility profile is a direct consequence of the acetyl group's influence on the molecule's polarity and intermolecular interactions.

Formulation Flexibility
Supporting evidence
Soluble in DMSO vs parent compound requiring complex solubilization
Streamlines HTS and cell-based assay preparation
DMSO compatibility supports consistent in vitro exposure
Solubility Formulation Compound Handling

Acetylazide Application Scenarios


Sustained-Release Prodrug Development

Leverage acetylazide's prodrug design and the extended half-life of its active metabolite (sulfamethoxypyrazine, t1/2 ≈ 60–65 hours) to develop sustained-release oral formulations for preclinical efficacy studies. This scenario is ideal for evaluating compounds intended for once-daily or less frequent dosing regimens in animal models of bacterial infection [1].

Prodrug Activation Studies

Use acetylazide as a model substrate to investigate enzymatic deacetylation pathways in vitro and in vivo. Its well-defined metabolic conversion to sulfamethoxypyrazine makes it a valuable probe for studying prodrug activation kinetics, tissue-specific metabolism, and the impact of acetylation on pharmacokinetic/pharmacodynamic (PK/PD) relationships [2].

DMSO-Soluble Antibacterial Screening

Employ acetylazide in high-throughput antibacterial screening campaigns due to its solubility in DMSO and broad-spectrum bacteriostatic activity. The compound's compatibility with DMSO stock solutions ensures consistent and reproducible exposure in 96- or 384-well microdilution assays, facilitating the identification of synergistic partners or novel resistance mechanisms [3].

Application
Selection Property
Validation Focus
Sustained-Release Prodrug Research
Extended half-life prodrug design
Model-based PK/PD endpoint interpretation
Prodrug Activation Studies
Well-defined metabolic deacetylation pathway
Enzymatic activation kinetics and tissue-specific metabolism
Antibacterial Screening
DMSO solubility and broad-spectrum activity
Consistent exposure and broad-range susceptibility endpoints
Quote Request

Request a Quote for Acetylazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.